3-{[(9H-fluoren-9-ylmethoxy)carbonyl](4-methylphenyl)amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Fmoc is a protective group used in the synthesis of peptides, and it’s known for its easy removal under mild basic conditions .
Synthesis Analysis
The synthesis of this compound involves the use of a Fmoc protective group. The Fmoc group is attached to the amino group of the amino acid, protecting it from reacting during peptide synthesis . The specific synthesis process would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group attached to a carbonyl group, which is then attached to an amino group. This amino group is further attached to a propanoic acid group . The presence of these functional groups gives the compound its unique properties.Chemical Reactions Analysis
As a protected amino acid, this compound can participate in peptide synthesis reactions. The Fmoc group can be removed under mild basic conditions, allowing the amino group to react with the carboxyl group of another amino acid to form a peptide bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the Fmoc group makes the compound relatively stable under acidic conditions but allows it to react under basic conditions .Scientific Research Applications
Phenolic Compounds and Their Biological Activities
- Chlorogenic Acid (CGA): CGA is highlighted for its antioxidant activity, anti-inflammatory properties, hepatoprotective effects, and potential in treating cardiovascular diseases and diabetes. This review broadens knowledge on CGA, suggesting its use as a natural food additive and therapeutic agent (Naveed et al., 2018).
Sorption Studies
- Phenoxy Herbicides Sorption: A detailed review on the sorption of phenoxy herbicides, including various carboxylic acids, to soil and minerals. It suggests that soil organic matter and iron oxides are significant sorbents for these compounds, providing insights into environmental behavior relevant to similar compounds (Werner et al., 2012).
Caffeic Acid Derivatives
- Biological Activities: The review discusses caffeic acid derivatives found in Salvia miltiorrhiza, including their antioxidant, anti-ischemic, anti-thrombotic, anti-hypertensive, and anti-fibrosis activities. This could imply potential research directions for similar compounds with phenolic structures (Jiang et al., 2005).
Carboxylic Acids in Biotechnology
- Biocatalyst Inhibition by Carboxylic Acids: This review addresses the challenges posed by carboxylic acids to microbial biocatalysts, which could be relevant for understanding the microbial interactions of similar compounds. Strategies for enhancing microbial tolerance to these inhibitors are discussed (Jarboe et al., 2013).
Levulinic Acid in Drug Synthesis
- Applications in Drug Synthesis: Levulinic acid is explored for its potential in drug synthesis, which can provide insights into the utilization of similar carboxylic acids in pharmaceutical development. The review emphasizes its role in synthesizing various drugs and derivatives (Zhang et al., 2021).
These studies, while not directly related to 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid, provide a comprehensive view of the research landscape surrounding phenolic compounds, carboxylic acids, and their derivatives. This information could be useful for researchers interested in exploring the potential applications of specific compounds within these categories in scientific research and development.
Mechanism of Action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.
Mode of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Pathways
Given its classification as an alanine derivative, it may be involved in pathways related to protein synthesis and energy metabolism .
Result of Action
As an alanine derivative, it may have effects related to protein synthesis and energy metabolism .
Safety and Hazards
Properties
IUPAC Name |
3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylanilino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17-10-12-18(13-11-17)26(15-14-24(27)28)25(29)30-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUHTFLWIALKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.